molecular formula C12H18O3S B2392314 (2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol CAS No. 2241107-49-1

(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol

Cat. No. B2392314
M. Wt: 242.33
InChI Key: VRDYDJVALJUNHQ-SNVBAGLBSA-N
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Description

“1-(4-Methoxyphenoxy)propan-2-ol” is a chemical compound with the molecular formula C10H14O3 .

Scientific Research Applications

Antimicrobial Applications

A study explored the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, which showed enhanced antimicrobial activity against bacteria and fungi compared to currently used medical antiseptics. This suggests potential applications of similar compounds in developing new antimicrobial agents (Jafarov et al., 2019).

Adrenolytic Activity

Research on the synthesis of propanolamines with structural resemblances has indicated significant adrenolytic activity, showing potential for therapeutic applications in treating conditions like hypertension and arrhythmias. These compounds were tested for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as for α1-, α2-, and β1-adrenoceptor binding affinity (Groszek et al., 2010).

Antimicrobial Additives for Lubricating Oils

Aminomethoxy derivatives based on 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane have been synthesized and tested as antimicrobial additives for lubricating oils. These compounds were effective in suppressing the activity of microorganisms, indicating their utility in enhancing the microbial resistance of lubricating oils (Mammadbayli et al., 2018).

Glycosylation Methodology

Another study presented a general strategy for stereoselective glycosylations using a phenylsulfanyl ethyl moiety, showcasing a novel approach in the synthesis of biologically significant oligosaccharides. This method has implications for the synthesis of complex carbohydrates with potential therapeutic applications (Kim et al., 2005).

Pharmacokinetic Studies

Research into aminopropan-2-ol derivatives with β-adrenolytic activity has developed LC-MS/MS methods for their quantification in pharmacokinetic studies. This work underlines the importance of such compounds in drug development and therapeutic monitoring (Walczak, 2014).

properties

IUPAC Name

(2R)-1-ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-3-16-9-10(13)8-15-12-6-4-11(14-2)5-7-12/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDYDJVALJUNHQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol

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